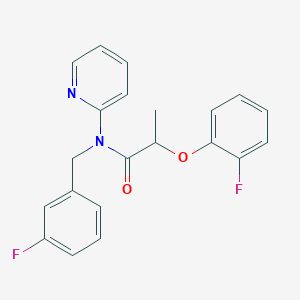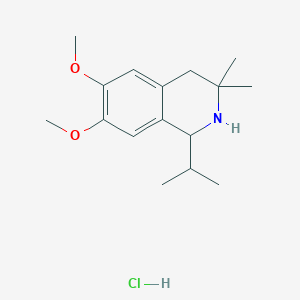
N-(3-fluorobenzyl)-2-(2-fluorophenoxy)-N-2-pyridinylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluorobenzyl)-2-(2-fluorophenoxy)-N-2-pyridinylpropanamide is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. This compound is also known as GSK-3 inhibitor and has been found to be an effective agent in the treatment of various diseases and disorders. In
Mecanismo De Acción
The mechanism of action of N-(3-fluorobenzyl)-2-(2-fluorophenoxy)-N-2-pyridinylpropanamide involves the inhibition of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various cellular processes such as glycogen metabolism, gene expression, and cell proliferation. By inhibiting GSK-3, this compound can regulate various signaling pathways that are involved in the development and progression of various diseases and disorders.
Biochemical and Physiological Effects:
N-(3-fluorobenzyl)-2-(2-fluorophenoxy)-N-2-pyridinylpropanamide has been found to have various biochemical and physiological effects. It can inhibit the phosphorylation of various proteins, regulate gene expression, and modulate various signaling pathways. It can also reduce inflammation, promote wound healing, and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3-fluorobenzyl)-2-(2-fluorophenoxy)-N-2-pyridinylpropanamide in lab experiments is its high potency and selectivity. It can inhibit GSK-3 at low concentrations, and it does not affect other kinases. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research and development of N-(3-fluorobenzyl)-2-(2-fluorophenoxy)-N-2-pyridinylpropanamide. One of the potential applications of this compound is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It can also be used in the development of new drugs for the treatment of cancer and diabetes. Further research is needed to explore the potential applications of this compound and to optimize its pharmacokinetics and bioavailability.
Métodos De Síntesis
The synthesis of N-(3-fluorobenzyl)-2-(2-fluorophenoxy)-N-2-pyridinylpropanamide involves the reaction of 3-fluorobenzylamine with 2-fluorophenoxyacetic acid, followed by the reaction of the resulting product with 2-pyridinecarboxylic acid. The final product is obtained after purification and isolation using various techniques such as column chromatography, recrystallization, and distillation.
Aplicaciones Científicas De Investigación
N-(3-fluorobenzyl)-2-(2-fluorophenoxy)-N-2-pyridinylpropanamide has been extensively studied for its potential applications in various fields of scientific research. This compound has been found to be an effective agent in the treatment of various diseases and disorders such as Alzheimer's disease, bipolar disorder, cancer, diabetes, and schizophrenia. It has also been found to be effective in promoting wound healing, reducing inflammation, and improving cognitive function.
Propiedades
IUPAC Name |
2-(2-fluorophenoxy)-N-[(3-fluorophenyl)methyl]-N-pyridin-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2O2/c1-15(27-19-10-3-2-9-18(19)23)21(26)25(20-11-4-5-12-24-20)14-16-7-6-8-17(22)13-16/h2-13,15H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDULPUNWDMYLQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC1=CC(=CC=C1)F)C2=CC=CC=N2)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorobenzyl)-2-(2-fluorophenoxy)-N-(pyridin-2-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-3-piperidinol](/img/structure/B5979370.png)
![3-methyl-4-[2-(1-naphthyl)vinyl]pyridine](/img/structure/B5979387.png)
![2-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)isoxazolidine](/img/structure/B5979394.png)
![ethyl 4-[6-oxo-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]benzoate](/img/structure/B5979401.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide](/img/structure/B5979424.png)
![2-{2-[(1-cyclohexylethylidene)hydrazono]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}-N-(2-nitrophenyl)acetamide](/img/structure/B5979430.png)
![1-[cyclohexyl(methyl)amino]-3-[2-methoxy-4-({methyl[(4-methyl-1,3-thiazol-2-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B5979436.png)
![1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)methanamine](/img/structure/B5979440.png)
![3-(4-fluorophenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5979443.png)

![N-(3-chloro-4-methoxyphenyl)-3-[1-(5-methoxy-2-furoyl)-3-piperidinyl]propanamide](/img/structure/B5979447.png)
![methyl 6-[(2,4-dinitrophenyl)hydrazono]-6-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)hexanoate](/img/structure/B5979448.png)
![3-[(5-bromo-2-hydroxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5979452.png)
![1-[(8-methyl-1,4-dioxaspiro[4.5]dec-2-yl)methyl]-1H-1,2,4-triazole](/img/structure/B5979462.png)